molecular formula C23H21NO4 B4977168 [4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate

[4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate

Cat. No.: B4977168
M. Wt: 375.4 g/mol
InChI Key: CJYHBRYOWMPFSZ-UHFFFAOYSA-N
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Description

[4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate typically involves multiple steps, starting with the preparation of the core aromatic structures. One common method involves the reaction of 4-ethoxyaniline with 3-nitrobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with 4-bromobenzoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

[4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of [4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    [4-[3-[(4-Methoxyphenyl)carbamoyl]phenyl]phenyl] acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    [4-[3-[(4-Phenyl)carbamoyl]phenyl]phenyl] acetate: Lacks the ethoxy group, leading to different chemical properties.

Uniqueness

[4-[3-[(4-Ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[3-[(4-ethoxyphenyl)carbamoyl]phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-3-27-21-13-9-20(10-14-21)24-23(26)19-6-4-5-18(15-19)17-7-11-22(12-8-17)28-16(2)25/h4-15H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYHBRYOWMPFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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